molecular formula C17H12O4 B11846472 Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate

Cat. No.: B11846472
M. Wt: 280.27 g/mol
InChI Key: ZFUFPWZKKWYAEM-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate is an organic compound with the molecular formula C17H14O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate typically involves the reaction of 1-oxo-2-phenyl-1H-indene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the formation of the carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.

Major Products Formed

    Oxidation: Formation of phenylindene-3-carboxylic acid.

    Reduction: Formation of 1-hydroxy-2-phenyl-1H-indene-3-yl carbonate.

    Substitution: Formation of substituted carbonate esters.

Scientific Research Applications

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate

Uniqueness

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate is unique due to its specific substitution pattern on the indene ring and the presence of the carbonate ester group. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl (3-oxo-2-phenylinden-1-yl) carbonate

InChI

InChI=1S/C17H12O4/c1-20-17(19)21-16-13-10-6-5-9-12(13)15(18)14(16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

ZFUFPWZKKWYAEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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